2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound is a synthetic isoindole derivative characterized by a 1,3-dioxo-isoindole core substituted at position 2 with a 3,4-dimethoxyphenethyl group and at position 5 with a carboxamide moiety. Its structure combines aromatic methoxy groups (implicated in membrane permeability and receptor binding) with the isoindole scaffold, which is known for diverse biological activities, including kinase inhibition and enzyme modulation .
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H18N2O5/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-18(23)13-5-4-12(17(20)22)10-14(13)19(21)24/h3-6,9-10H,7-8H2,1-2H3,(H2,20,22) |
InChI Key |
NBLYHKOEYZSCHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with phthalic anhydride under acidic conditions to form the isoindoline core . The reaction is usually carried out in a solvent such as dichloromethane, with a catalyst like dimethylaminopyridine (DMAP) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade equipment and reagents to ensure efficiency and yield. The reaction conditions are optimized to maximize the production rate while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxoisoindoline core to a more reduced form.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit specific kinases involved in cancer progression. The compound's ability to interact with targets such as glycogen synthase kinase-3β suggests a mechanism for growth inhibition in various cancer cell lines .
Anti-HIV Properties
The structural features of this compound may also contribute to anti-HIV activity. Similar compounds have been reported to exhibit inhibitory effects on HIV integrase, a key enzyme in the viral replication cycle. The presence of the 3,4-dimethoxyphenyl group is believed to enhance binding affinity to the target enzyme .
Pharmacology
Mechanism of Action
The pharmacological profile of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is characterized by its ability to modulate signaling pathways critical for cell proliferation and survival. Studies suggest that it may act as an inhibitor of mitogen-activated protein kinases (MAPKs), which are often overactive in cancer cells .
Toxicity and Safety Profiles
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, its safety profile must be thoroughly evaluated through in vivo studies. Toxicokinetic studies have demonstrated dose-dependent effects on normal tissues, emphasizing the need for careful dosage regulation in therapeutic applications .
Material Science
Polymer Chemistry
In material science, derivatives of isoindole compounds have been explored for their potential use in polymer synthesis. Their unique chemical properties allow for the development of novel materials with specific mechanical and thermal characteristics. The incorporation of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide into polymer matrices could enhance material performance in applications such as coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting AChE, this compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Compound 1 : 2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid ()
- Key Differences :
- Replaces the carboxamide group with a carboxylic acid at position 3.
- Substitutes the 3,4-dimethoxyphenethyl group with a 2-hydroxyethyl chain.
- Implications :
- The carboxylic acid group enhances hydrophilicity, reducing blood-brain barrier penetration compared to the carboxamide analog.
- The hydroxyethyl chain lacks the aromatic methoxy groups critical for receptor interactions seen in the target compound.
Compound 2 : 2-(2,6-Diethylphenyl)-2,3-dihydro-1,3-dioxo-N-propyl-1H-isoindole-5-carboxamide ()
- Key Differences :
- Position 2 is substituted with a 2,6-diethylphenyl group instead of 3,4-dimethoxyphenethyl.
- The carboxamide is N-propyl rather than unsubstituted.
- The propyl chain on the carboxamide may alter metabolic stability compared to the parent compound.
Compounds with Shared 3,4-Dimethoxyphenyl Motifs
Compound 3 : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
- Key Differences :
- Replaces the isoindole core with a benzamide scaffold.
- Lacks the 1,3-dioxo and carboxamide groups.
- Implications :
Compound 4 : USP Verapamil Related Compound B ()
- Key Differences :
- Contains a nitrile and isopropyl group in a branched aliphatic chain.
- Features multiple 3,4-dimethoxyphenyl groups but lacks the isoindole system.
- Implications :
Ethoxy/Methoxy-Substituted Isoindole Derivatives
Compound 5 : 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid ()
- Key Differences :
- Substitutes the 3,4-dimethoxyphenyl group with a 4-ethoxyphenyl moiety.
- Carboxylic acid replaces carboxamide at position 4.
- The absence of a carboxamide limits hydrogen-bonding capacity.
Compound 6 : 2-(2-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid ()
- Key Differences :
- Position 2 has a 2-methoxyphenyl group (meta-substitution vs. para/ortho in the target compound).
- Implications :
- Altered steric and electronic effects due to methoxy positioning may influence binding affinity.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dual methoxy and carboxamide groups make it a candidate for neurodegenerative or cardiovascular studies, paralleling verapamil analogs .
- Synthetic Challenges : highlights commercial availability of isoindole derivatives, but yields and purity data for the target compound remain unreported.
- Data Limitations : Biological activity and ADMET profiles for most analogs are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (commonly referred to as Dioxoisoindole) is a synthetic organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
- Chemical Formula: C19H17NO6
- Molecular Weight: 355.35 g/mol
- IUPAC Name: 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
The biological activity of Dioxoisoindole is primarily attributed to its interaction with various cellular pathways. It exhibits potential anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's structure suggests that it may interact with specific proteins involved in cell signaling and apoptosis.
Anticancer Activity
Dioxoisoindole has been studied for its cytotoxic effects against several cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through the following mechanisms:
- Inhibition of Bcl-2: Dioxoisoindole may downregulate Bcl-2 expression, a protein that inhibits apoptosis, thereby promoting cell death in cancerous cells.
- Cell Cycle Arrest: The compound has shown the ability to induce cell cycle arrest at the G1 phase in various cancer cell lines.
Antioxidant Properties
In addition to its anticancer effects, Dioxoisoindole exhibits antioxidant activity. It helps in scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | In vitro studies demonstrated that Dioxoisoindole has an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity. |
| Study 2 | A molecular docking study revealed that Dioxoisoindole binds effectively to the active site of the Bcl-2 protein, suggesting a potential mechanism for its pro-apoptotic effects. |
| Study 3 | Animal studies showed that administration of Dioxoisoindole resulted in reduced tumor size in xenograft models of melanoma, supporting its potential as an anticancer agent. |
Q & A
Basic: What are the key challenges in synthesizing 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide with high purity, and what methodological approaches are recommended to overcome them?
Answer:
Synthesis challenges include regioselective functionalization of the isoindole core, controlling stereochemistry during the coupling of the 3,4-dimethoxyphenethyl moiety, and minimizing side reactions (e.g., oxidation of methoxy groups). Methodological recommendations:
- Computational Reaction Design : Use quantum chemical calculations to predict favorable reaction pathways and transition states, reducing trial-and-error experimentation .
- Stepwise Purification : Employ gradient elution in column chromatography (as described in analogous heterocyclic syntheses) to isolate intermediates, followed by recrystallization in DMF/acetic acid mixtures to enhance crystallinity and purity .
- Real-Time Monitoring : Integrate HPLC or LC-MS at critical steps (e.g., after cyclization) to track byproduct formation and adjust reaction conditions dynamically.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
Answer:
- 1H/13C NMR : Focus on resolving aromatic protons (isoindole and dimethoxyphenyl regions) and methoxy group singlet integration. Compare with computed chemical shifts (DFT methods) to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Prioritize isotopic pattern matching to distinguish between molecular ion clusters and fragmentation artifacts.
- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98% by area normalization) and detect trace impurities with UV-Vis absorption profiles.
Advanced: How can computational modeling be integrated with experimental data to predict the compound’s reactivity or stability under varying conditions (e.g., pH, temperature)?
Answer:
- Reactivity Prediction : Combine density functional theory (DFT) to calculate bond dissociation energies (e.g., for the dioxo isoindole core) with kinetic modeling to simulate degradation pathways under acidic/alkaline conditions .
- Solubility Optimization : Use COSMO-RS simulations to predict solubility in aqueous-organic mixtures, guiding solvent selection for formulation studies .
- Thermal Stability : Perform molecular dynamics (MD) simulations to assess conformational changes at elevated temperatures, cross-validated with differential scanning calorimetry (DSC) data.
Advanced: What strategies are recommended to resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in enzyme inhibition assays)?
Answer:
- Assay Standardization : Validate experimental conditions (e.g., buffer ionic strength, enzyme lot variability) using positive controls and replicate experiments.
- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to published datasets, identifying confounding variables such as solvent effects (DMSO vs. ethanol) .
- Structural Dynamics : Use molecular docking (AutoDock Vina) to explore binding mode variations caused by protonation states of the carboxamide group under different pH conditions .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action when structural analogs show divergent pharmacological profiles?
Answer:
- Fragment-Based Design : Synthesize truncated analogs (e.g., omitting the dimethoxyphenyl group) to isolate pharmacophore contributions, using SPR or ITC to quantify binding affinities .
- Proteomic Profiling : Combine activity-based protein profiling (ABPP) with SILAC labeling to identify off-target interactions in cellular lysates.
- Dynamic Simulations : Perform all-atom MD simulations of ligand-receptor complexes over microsecond timescales to capture conformational selection mechanisms .
Basic: What are the critical considerations for ensuring reproducibility in kinetic studies involving this compound?
Answer:
- Strict Solvent Control : Pre-equilibrate solvents (e.g., anhydrous DMF) to minimize water content, which may hydrolyze the carboxamide group.
- Temperature Calibration : Use thermostated reaction vessels with NIR temperature probes to maintain ±0.5°C accuracy during rate measurements .
- Data Normalization : Report kinetic parameters (kcat, KM) relative to internal standards (e.g., p-nitrophenyl acetate hydrolysis for esterase activity) .
Advanced: How can researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data for this compound?
Answer:
- Model Refinement : Train machine learning algorithms (e.g., Random Forest) on in-house absorption/clearance data to improve prediction accuracy for methoxy-rich compounds .
- Membrane Permeability Assays : Compare PAMPA results with Caco-2 cell monolayers to identify transporter-mediated uptake/efflux not captured by passive diffusion models .
- Metabolite Tracking : Use HRMS/MS to detect phase I/II metabolites in hepatocyte incubations, updating in silico metabolic trees iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
